
Octadec-7-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadec-7-yne is a long-chain alkyne with the molecular formula C18H34 It is characterized by the presence of a triple bond at the seventh carbon atom in its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octadec-7-yne can be synthesized through various methods. One common approach involves the partial hydrogenation of this compound precursors. This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under controlled conditions. Another method involves the use of Grignard reagents, where an alkyl magnesium halide reacts with an appropriate alkyne precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Octadec-7-yne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding epoxides or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound can yield octadecane using catalysts such as palladium or platinum.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents under mild to moderate conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts under atmospheric or slightly elevated pressures.
Substitution: Halogenating agents like bromine or chlorine in the presence of light or heat.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Octadecane.
Substitution: Halogenated derivatives such as this compound bromide.
Aplicaciones Científicas De Investigación
Octadec-7-yne has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of octadec-7-yne involves its interaction with various molecular targets and pathways. Its acetylenic bond allows it to participate in unique chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular membranes, and inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Octadec-9-yne: Another long-chain alkyne with a triple bond at the ninth carbon atom.
Octadec-1-yne: A long-chain alkyne with a triple bond at the first carbon atom.
Octadec-6-yne: A long-chain alkyne with a triple bond at the sixth carbon atom.
Uniqueness
Octadec-7-yne is unique due to the position of its triple bond, which influences its chemical reactivity and potential applications. The specific location of the triple bond can affect the compound’s physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions.
Propiedades
Número CAS |
64183-49-9 |
|---|---|
Fórmula molecular |
C18H34 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
octadec-7-yne |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-13,15,17-18H2,1-2H3 |
Clave InChI |
JNRZVQIBDMWBHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC#CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


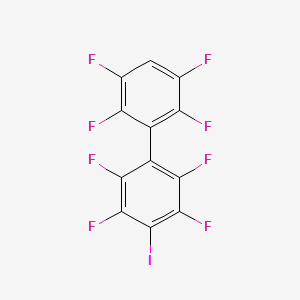
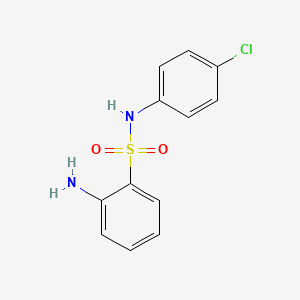
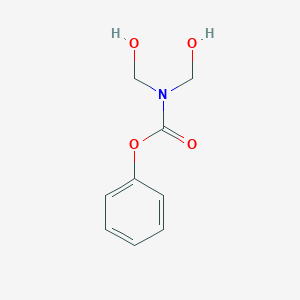
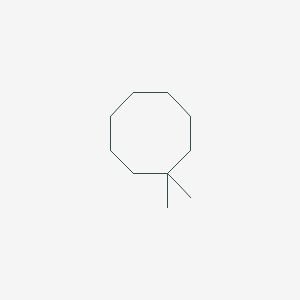



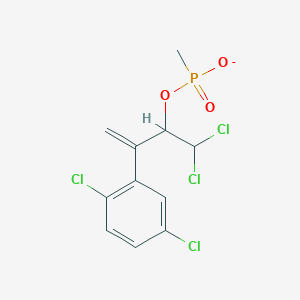
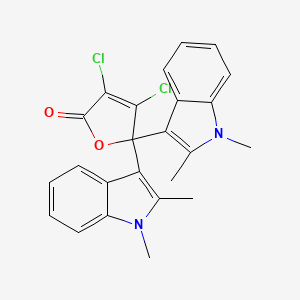
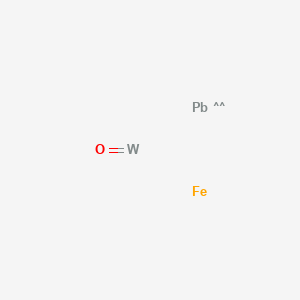

![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)

![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
